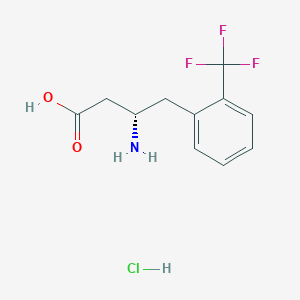

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride

Vue d'ensemble

Description

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethylbenzaldehyde and a suitable chiral amine.

Formation of the Intermediate: The starting materials undergo a series of reactions, including condensation and reduction, to form the intermediate compound.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and agrochemical industries.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid, which can be further utilized in different applications.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Dipeptidyl Peptidase-4 (DPP-4) Inhibition

One of the most notable applications of (S)-3-amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride is its role as an inhibitor of DPP-4, an enzyme crucial in glucose metabolism. DPP-4 inhibitors are utilized in the treatment of type 2 diabetes by enhancing insulin secretion and reducing glucagon levels post-meal. Research indicates that this compound can effectively inhibit DPP-4 activity, making it a candidate for further development in antidiabetic therapies .

1.2 Synthesis of Peptidomimetics

The compound's structure allows it to be incorporated into peptidomimetics, which are designed to mimic the biological activity of peptides while providing enhanced stability and bioavailability. The trifluoromethyl group contributes to the compound's unique electronic properties, which can be exploited in drug design to improve interactions with biological targets .

Biochemical Research

2.1 Enzyme Interaction Studies

Studies have shown that this compound interacts with various biological targets beyond DPP-4, including other enzymes involved in metabolic pathways. This broad range of interactions makes it valuable for investigating metabolic disorders and developing new therapeutic strategies .

2.2 Molecular Modeling and Structure-Activity Relationship (SAR) Studies

The compound serves as a model for SAR studies aimed at understanding how structural modifications influence biological activity. By altering substituents on the phenyl ring or the amino group, researchers can systematically explore the relationship between structure and function, guiding the design of more potent derivatives .

Chemical Synthesis Applications

3.1 Asymmetric Synthesis Techniques

Research has focused on developing efficient asymmetric synthesis methods for producing this compound. These methods are crucial for large-scale production and include various strategies such as chiral auxiliary methods and catalytic asymmetric reactions .

Case Studies

Case Study 1: Diabetes Treatment Development

A study explored the efficacy of this compound as a DPP-4 inhibitor in diabetic animal models. Results demonstrated significant reductions in blood glucose levels compared to controls, highlighting its potential as a therapeutic agent .

Case Study 2: Peptidomimetic Design

In a project aimed at designing new peptidomimetics, researchers incorporated this compound into peptide sequences. The modified peptides exhibited enhanced stability and bioactivity against specific receptors involved in metabolic regulation, suggesting practical applications in drug development .

Mécanisme D'action

The mechanism of action of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate various signaling pathways, resulting in therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-Amino-4-phenylbutanoic acid hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride: The trifluoromethyl group is positioned differently, affecting its reactivity and stability.

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in its chemical behavior.

Uniqueness

The presence of the trifluoromethyl group in (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride imparts unique properties, such as increased chemical stability, enhanced biological activity, and improved pharmacokinetic profiles. These characteristics make it a valuable compound for various scientific and industrial applications.

Activité Biologique

(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic applications. The trifluoromethyl group is known to enhance the biological activity of various compounds by improving pharmacokinetic properties, such as bioavailability and metabolic stability. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₃F₃N₂O₂·HCl

- Molecular Weight : 232.67 g/mol

This compound features a chiral center at the 3-position, which contributes to its biological activity through stereoselective interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Notably, it has been studied for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and incretin hormone regulation.

- DPP-IV Inhibition : DPP-IV inhibitors are crucial in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels. The trifluoromethyl group enhances binding affinity to the active site of DPP-IV, leading to improved therapeutic efficacy.

- Neurotransmitter Modulation : The compound may also influence neurotransmitter uptake mechanisms, potentially affecting serotonin and norepinephrine levels in the brain, which could be beneficial in treating mood disorders.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects and therapeutic potentials of this compound:

- Diabetes Management : A study demonstrated that this compound effectively reduced blood glucose levels in diabetic models by inhibiting DPP-IV. The results indicated a significant improvement in glycemic control compared to untreated controls, highlighting its potential as a therapeutic agent for diabetes management.

- Anticancer Activity : Research has shown that compounds with similar structures exhibit anticancer properties. A case study involving a related derivative showed enhanced cytotoxicity against cancer cell lines when used in combination with conventional chemotherapy agents, suggesting that this compound may also have similar synergistic effects.

Propriétés

IUPAC Name |

(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKTUCRFQNQGB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375855 | |

| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332061-77-5, 270065-73-1 | |

| Record name | Benzenebutanoic acid, β-amino-2-(trifluoromethyl)-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.